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Compound of Interest

Compound Name: 2,4-Dibromocholestan-3-one

Cat. No.: B15082074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of 2α,4α-dibromocholestan-3-one, a

halogenated derivative of cholestanone. While specific experimental data for this particular

isomer is sparse in readily available literature, this document compiles the known information

and provides context based on related compounds and general chemical principles. This guide

is intended to serve as a foundational resource for researchers interested in the synthesis,

characterization, and potential applications of this and similar steroidal compounds.

Chemical Identity and Properties
CAS Number: 2239-57-8

Molecular Formula: C₂₇H₄₄Br₂O

Physicochemical Properties
A summary of the known and calculated physicochemical properties of 2α,4α-

dibromocholestan-3-one is presented in Table 1. It is important to note that experimental data

such as melting point, boiling point, and density for this specific isomer are not widely reported.

The data presented below is a combination of information from chemical databases and

calculated values.
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Property Value Source

Molecular Weight 544.446 g/mol ChemSrc[1]

Exact Mass 542.17600 ChemSrc[1]

PSA 17.07000 ChemSrc[1]

LogP 8.42360 ChemSrc[1]

Melting Point Not Reported

Boiling Point Not Reported

Density Not Reported

Synonyms:

2α,4α-Dibrom-5α-cholestan-3-on

2α.4α-Dibrom-5α-cholestanon-(3)

2α.4α-Dibrom-cholestanon-(3)

2α.4α-Dibrom-cholestan-3-on

2α,4α-Dibromcholestan-3-on[1]

Synthesis and Experimental Protocols
Detailed experimental protocols for the specific synthesis of 2α,4α-dibromocholestan-3-one are

not readily available in the searched literature. However, the synthesis would logically proceed

via the bromination of 5α-cholestan-3-one. The stereochemical outcome of the bromination of

steroidal ketones is influenced by factors such as the solvent, temperature, and the specific

brominating agent used.

General Procedure for the Bromination of Steroidal
Ketones
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The following is a generalized protocol for the bromination of a saturated steroidal ketone,

which can be adapted for the synthesis of 2α,4α-dibromocholestan-3-one. The specific

conditions would need to be optimized to favor the formation of the desired 2α,4α-isomer.

Materials:

5α-cholestan-3-one

Bromine (Br₂)

Acetic acid (glacial)

Sodium acetate

Diethyl ether

Sodium bisulfite solution

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve 5α-cholestan-3-one in glacial acetic acid.

Add a solution of bromine in acetic acid dropwise to the stirred solution of the ketone. The

reaction may be carried out in the presence of a catalyst such as HBr or a base scavenger

like sodium acetate to control the reaction rate and selectivity.

The reaction temperature should be carefully controlled, often at room temperature or slightly

below, to minimize side reactions.

Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to

destroy any excess bromine.

Extract the product with diethyl ether.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization or column chromatography to isolate the desired

2α,4α-dibromocholestan-3-one isomer.

Note: The formation of different isomers (e.g., 2,2-dibromo, 4,4-dibromo, and other 2,4-dibromo

stereoisomers) is possible. The separation and characterization of the desired product are

crucial.

Logical Workflow for Synthesis and Characterization

5α-cholestan-3-one Bromination
(Br₂, Acetic Acid)

Aqueous Workup
and Extraction

Purification
(Recrystallization or
Chromatography)

2α,4α-Dibromocholestan-3-one
Spectroscopic

Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of 2α,4α-Dibromocholestan-3-one.

Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2α,4α-dibromocholestan-3-one

is not available in the searched public databases. Researchers synthesizing this compound

would need to perform a full spectroscopic characterization. Below are the expected features

based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of

overlapping signals in the steroid backbone. Key signals would be the downfield shifts of the

protons at the 2 and 4 positions due to the deshielding effect of the adjacent bromine atoms.

The stereochemistry of the bromine atoms (α) would influence the coupling constants of

these protons with neighboring protons.

¹³C NMR: The carbon NMR spectrum would show 27 distinct signals. The carbonyl carbon

(C-3) would appear significantly downfield. The carbons bearing the bromine atoms (C-2 and

C-4) would be shifted upfield compared to the parent ketone due to the heavy atom effect of

bromine.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl

(C=O) stretching frequency. For a six-membered ring ketone, this is typically in the range of

1715-1725 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, typically

between 500 and 700 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a molecule containing two

bromine atoms. The molecular ion peak ([M]⁺) would appear as a triplet with relative intensities

of approximately 1:2:1 for the m/z values corresponding to the presence of ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and

⁸¹Br₂ isotopes.

Biological Activity and Signaling Pathways
There is no information available in the searched literature regarding the biological activity or

the involvement of 2α,4α-dibromocholestan-3-one in any signaling pathways. Halogenated

steroids can exhibit a range of biological activities, and this compound could be a candidate for

screening in various assays. The presence of two bromine atoms at the 2 and 4 positions of the

A-ring could significantly influence its interaction with biological targets compared to the parent

cholestanone.

Conclusion
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2α,4α-Dibromocholestan-3-one is a specific, yet not extensively characterized, isomer of

dibromocholestanone. While its CAS number and basic molecular properties are known, a

significant gap exists in the publicly available experimental data, including detailed synthetic

protocols and comprehensive spectroscopic and physicochemical characterization.

Researchers aiming to work with this compound will need to undertake its synthesis and full

characterization. This guide provides a starting point by outlining the expected properties and a

general synthetic approach based on established steroid chemistry. The potential biological

activity of this compound remains an unexplored area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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